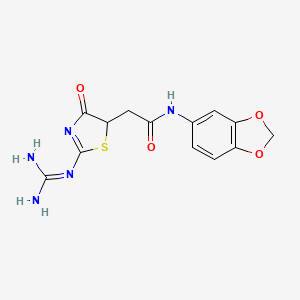

![molecular formula C21H16N4O3 B11476051 N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide](/img/structure/B11476051.png)

N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

apixaban , is a potent inhibitor of activated factor X (FXa). It is currently under development for the prevention and treatment of various thromboembolic diseases . Let’s explore its properties further.

Preparation Methods

Apixaban can be synthesized through several routes, but one common method involves the following steps:

Condensation: Start with 4-methoxybenzoyl chloride and 2-aminobenzoyl chloride. React these two compounds to form the core structure.

Oxadiazole Formation: Introduce the oxadiazole ring by reacting the core structure with hydrazine hydrate and acetic anhydride.

Pyridine Carboxamide Formation: Finally, react the oxadiazole-containing intermediate with pyridine-3-carboxylic acid to obtain apixaban.

Industrial production methods typically involve optimization of these synthetic steps to achieve high yields and purity.

Chemical Reactions Analysis

Apixaban undergoes various chemical reactions:

Oxidation: It can be oxidized under certain conditions.

Reduction: Reduction reactions may modify its structure.

Substitution: Substituents on the phenyl rings can be replaced. Common reagents include hydrazine, acetic anhydride, and various catalysts. Major products formed depend on reaction conditions and substituents.

Scientific Research Applications

Apixaban finds applications in:

Clinical Medicine: It is used as an anticoagulant to prevent and treat thromboembolic events, such as deep vein thrombosis and pulmonary embolism.

Cardiology: Apixaban reduces the risk of stroke in patients with atrial fibrillation.

Research: Scientists study its pharmacokinetics, pharmacodynamics, and safety profiles.

Mechanism of Action

Apixaban directly inhibits FXa, a key enzyme in the coagulation cascade. By binding to FXa, it prevents the conversion of prothrombin to thrombin, thus reducing clot formation. It does not directly affect platelet aggregation but indirectly inhibits it by reducing thrombin generation.

Comparison with Similar Compounds

Apixaban stands out due to its high selectivity for FXa over other coagulation proteases. Similar compounds include rivaroxaban and edoxaban, but apixaban’s unique pharmacological profile makes it a valuable addition to anticoagulant therapy.

Properties

Molecular Formula |

C21H16N4O3 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H16N4O3/c1-27-16-10-8-14(9-11-16)19-24-21(28-25-19)17-6-2-3-7-18(17)23-20(26)15-5-4-12-22-13-15/h2-13H,1H3,(H,23,26) |

InChI Key |

OEBQAZOIIGROOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-4-yl)acetamide](/img/structure/B11475971.png)

![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11475973.png)

![3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11475975.png)

![2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475982.png)

![3-(4-Chlorophenyl)-7-methyl-5-(pyridin-3-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11475990.png)

![3-[(4-chlorophenyl)sulfonyl]-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476003.png)

![2-Hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B11476004.png)

![8-(2,4-dichlorophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476012.png)

![1-(6-chloropyridazin-3-yl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11476013.png)

![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(6-methyl-2-pyridinyl)-](/img/structure/B11476018.png)

![8-(4-ethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11476026.png)

![3-(3-Chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11476041.png)